1-cyclohexyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-cyclohexyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclohexyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot condensation reaction. This involves the reaction of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields reaching up to 99%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and robust method that could be adapted for industrial use. The use of orthophosphoric acid as a catalyst and the high yield of the reaction make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-cyclohexyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and functional materials.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyrazole ring and the nitrile group. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar structure but with phenyl groups instead of a cyclohexyl group.
1H-pyrazole-4-carbonitrile: Lacks the cyclohexyl substitution, making it less hydrophobic.
Uniqueness
1-cyclohexyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as hydrophobicity and steric effects. These properties can affect its reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to its analogs .
Properties
IUPAC Name |
1-cyclohexylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNBHSXUDQFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280930 | |
Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-77-7 | |
Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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